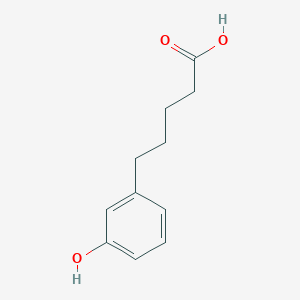

5-(3-hydroxyphenyl)pentanoic Acid

Description

Properties

IUPAC Name |

5-(3-hydroxyphenyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c12-10-6-3-5-9(8-10)4-1-2-7-11(13)14/h3,5-6,8,12H,1-2,4,7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMLIEOOXQFWANJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301009422 | |

| Record name | 5-(3-Hydroxyphenyl)pentanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301009422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31129-95-0 | |

| Record name | 3-Hydroxybenzenepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31129-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Hydroxyphenyl)pentanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301009422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Aldol Condensation Strategies

Early routes to this compound relied on aldol condensation between 3-hydroxybenzaldehyde and pentanal. This method, while straightforward, often suffered from poor regioselectivity due to the competing reactivity of the phenolic hydroxyl group. Base catalysts such as sodium hydroxide facilitated the condensation, but side reactions, including over-oxidation of the aldehyde, limited yields to 40–50%.

Friedel-Crafts Alkylation

Friedel-Crafts alkylation of 3-hydroxyphenol with δ-chloropentanoic acid represented an alternative approach. However, the electrophilic substitution at the aromatic ring’s meta position proved inefficient, with yields rarely exceeding 30%. Additionally, the requirement for stoichiometric Lewis acids like AlCl₃ complicated purification and raised environmental concerns.

Enantioselective Synthesis via Evans Aldol Addition

Chiral Auxiliary Design

The Evans aldol reaction emerged as a breakthrough for enantioselective synthesis. Using (R)-3-acetyl-4-isopropyl-2-oxazolidinone as a chiral auxiliary, researchers achieved diastereomeric ratios of 5.6:1 in favor of the desired (3′S,4R)-configured intermediate. Titanium tetrachloride (TiCl₄) and N,N-diisopropylethylamine (i-Pr₂NEt) were critical for activating the oxazolidinone enolate at −78°C, ensuring high stereochemical fidelity.

Reaction Optimization

Key parameters included:

Diastereomer Separation and Hydrolysis

Silica gel chromatography resolved the diastereomers, yielding 58.2% of the desired (3′S,4R)-imide. Subsequent hydrolysis with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) cleaved the oxazolidinone auxiliary, affording (S)-3-hydroxy-5-phenylpentanoic acid in 92% enantiomeric excess (ee).

Comparative Analysis of Synthetic Methods

The table below contrasts key methodologies for synthesizing this compound:

| Method | Reagents/Conditions | Yield (%) | Enantiomeric Excess (%) | Limitations |

|---|---|---|---|---|

| Aldol Condensation | NaOH, H₂O, RT | 40–50 | N/A | Low regioselectivity |

| Friedel-Crafts | AlCl₃, δ-chloropentanoic acid | 25–30 | N/A | Poor meta selectivity |

| Evans Aldol Addition | TiCl₄, i-Pr₂NEt, −78°C | 58.2 | >94 | Requires cryogenic conditions |

The Evans method outperforms classical approaches in both yield and stereocontrol, albeit with higher operational complexity.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Synthetic Modification Reactions

While direct synthetic routes are less documented, analogous diphenolic acid derivatives provide insight into potential reactions (Table 2).

Table 2: Demonstrated reactions in structurally related systems

*Notes :

-

Yields marked with (*) are from analogous reactions using diphenolic acid esters, not 5-(3-hydroxyphenyl)pentanoic acid itself .

-

The carboxylic acid group enables salt formation, esterification, or amidation under standard organic conditions .

Functional Group Reactivity

The dual functionality of this compound permits targeted modifications:

Phenolic Hydroxyl Group

-

Oxidation : Potential quinone formation under strong oxidizers (e.g., KMnO<sub>4</sub>), though not explicitly documented in reviewed sources.

-

Etherification : Methoxy derivatives could be synthesized via alkylation, as seen in related phenolic acids .

Carboxylic Acid Group

-

Esterification : Demonstrated in pro-drug synthesis for improved bioavailability .

-

Amide Formation : Reaction with amines at elevated temperatures produces stable amide bonds .

Industrial and Pharmacological Implications

-

Ion Transport : Exhibits activity in transporting alkaline earth and heavy metal ions, suggesting applications in environmental remediation .

-

Anti-inflammatory Potential : Structural analogs like 3-(4-hydroxyphenyl)propanoic acid suppress IL-1β and IL-6 cytokines, indicating possible therapeutic utility .

Scientific Research Applications

Neuroprotective Applications

Recent studies have highlighted the potential of 5-(3-hydroxyphenyl)pentanoic acid in neuroprotection, particularly concerning neurodegenerative diseases such as Alzheimer's disease.

- Mechanism of Action : This compound exhibits antioxidant properties, which are crucial for mitigating oxidative stress in neuronal cells. In vitro studies have shown that it can inhibit the production of amyloid-beta oligomers, a hallmark of Alzheimer’s pathology .

Case Study: Neuroprotective Effects in Alzheimer's Disease Models

A study investigated the effects of a hybrid compound containing this compound on MC65 cells, a model for Alzheimer's disease. The hybrid demonstrated significant neuroprotection with an EC50 value of 27.60 ± 9.4 nM, indicating its potential as a therapeutic agent .

Chemopreventive Effects

This compound has also been studied for its chemopreventive properties against various cancers.

- Cell Cycle Arrest and Apoptosis : Research indicates that this compound can induce cell cycle arrest and promote apoptosis in cancer cell lines. For instance, it has been shown to activate caspase-3 and reduce mitochondrial DNA content in treated cells, supporting its role as an anticancer agent .

Data Table: Chemopreventive Activity

| Compound | Concentration (µM) | Effect |

|---|---|---|

| This compound | 1000 | Induced apoptosis |

| Caffeic acid | 100 | Activated caspase-3 |

| 3-(Phenyl)propanoic acid | 500 | Cell cycle arrest at S-phase |

Metabolic Studies

The metabolism of this compound has implications for understanding fatty acid metabolism and its role in human health.

Mechanism of Action

The mechanism of action of 5-(3-hydroxyphenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and electron transfer reactions, influencing various biochemical processes. The carboxylic acid group can interact with enzymes and receptors, modulating their activity and leading to specific physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 5-(4-Hydroxyphenyl)pentanoic Acid

- Key Differences :

Methoxy-Substituted Analogs: 5-(3-Methoxyphenyl)pentanoic Acid

- Key Differences: Methoxy (-OCH₃) replaces hydroxyl (-OH), increasing lipophilicity (MlogP ~4.5 vs. <4.15 for 3-hydroxyphenyl) . Impact: Reduced hydrogen-bond donation (HBD = 0 vs. 1) may enhance membrane permeability but diminish enzyme-binding capacity.

Amino-Substituted Derivatives: Baclofen Homologues

- Example: 5-Amino-4-(4-chlorophenyl)pentanoic acid . Key Differences:

- Amino (-NH₂) and chlorophenyl groups confer GABA receptor affinity (IC₅₀ = 7.4 µM for GABAB binding).

- Impact : Divergent therapeutic use (neurotransmission modulation vs. enzyme inhibition).

Thiophene-Containing Analogs

- Example: N-(5-(5-(3-Hydroxyphenyl)thiophen-2-yl)pentanoyl)-L-proline . Key Differences:

- Impact : Enhanced specificity for protease targets but reduced BBB penetration due to higher molecular weight (>350 g/mol).

Table 1: Pharmacokinetic and Structural Comparison

| Compound | MW (g/mol) | HBD | HBA | MlogP | BBB Penetration | Oral Bioavailability | Key Targets |

|---|---|---|---|---|---|---|---|

| 5-(3-Hydroxyphenyl)pentanoic acid | 194.23 | 1 | 3 | <4.15 | Yes | Yes | Enzymes, kinases, proteases |

| 5-(4-Hydroxyphenyl)pentanoic acid | 194.23 | 1 | 3 | ~4.0 | No | Unreported | N/A |

| 5-(3-Methoxyphenyl)pentanoic acid | 208.25 | 0 | 3 | ~4.5 | Unreported | Likely reduced | Unreported |

| Loxiglumide (CR 1505) | 372.26 | 2 | 5 | >5.0 | No | No | Cholecystokinin receptors |

| Baclofen homologue (11.HCl) | ~250 | 2 | 4 | ~2.5 | No | No | GABAB receptors |

Pharmacological Distinctions

- Analogs like Loxiglumide (a cholecystokinin antagonist) and baclofen homologues lack BBB penetration due to higher polarity or molecular weight .

- Drug-Likeness: Violates Lipinski’s rule of five (HBD >5 for Catechin; MlogP >4.15 for Loxiglumide), but this compound retains oral bioavailability despite one violation .

Biological Activity

5-(3-Hydroxyphenyl)pentanoic acid (5HPP) is a medium-chain fatty acid notable for its diverse biological activities and potential therapeutic applications. Its structure features a phenolic hydroxyl group attached to a five-carbon aliphatic chain, making it an interesting compound for biochemical research. This article explores its biological activity, mechanisms, and implications based on various studies.

- IUPAC Name : this compound

- Molecular Formula : C₁₁H₁₄O₃

- Molecular Weight : 194.23 g/mol

- CAS Number : 31129-95-0

5HPP acts primarily through interactions with enzymes and receptors involved in metabolic pathways. As a medium-chain fatty acid, it participates in:

- Fatty Acid Metabolism : It is metabolized via β-oxidation, leading to the production of acetyl-CoA, which is crucial for energy production in cells.

- Cell Signaling : The compound modulates various signaling pathways, influencing gene expression and cellular metabolism .

- Enzyme Interaction : It can act as a Bronsted acid, donating protons in biochemical reactions, which affects enzyme activities and metabolic processes.

Energy Metabolism

Research indicates that 5HPP enhances energy metabolism by promoting fatty acid oxidation. In animal models, administration of varying doses has shown that lower doses can improve metabolic processes while higher doses may lead to adverse effects .

Antioxidant Properties

5HPP exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress. This property is particularly relevant in the context of chronic diseases where oxidative damage plays a critical role .

Anti-inflammatory Effects

Studies suggest that 5HPP may have anti-inflammatory properties. It has been observed to modulate inflammatory markers in vitro and in vivo, indicating potential therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

- Metabolic Pathway Investigation :

- Therapeutic Potential :

- Cancer Research :

Summary of Biological Activities

Research Applications

Q & A

Q. Q. How can isotopic labeling (e.g., -carboxylic acid) aid in tracing the compound’s metabolic fate in vivo?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.